molecular formula C11H9NO4S B12897374 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 89660-89-9

2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B12897374
CAS No.: 89660-89-9
M. Wt: 251.26 g/mol
InChI Key: YBWDSMQHMYMEFD-UHFFFAOYSA-N
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Description

2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to an oxazole ring via a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety through a sulfanyl linkage. Common synthetic routes include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Attachment to Benzoic Acid: The oxazole ring is then linked to the benzoic acid moiety using a sulfanyl bridge, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives of the oxazole ring.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfanyl group may also play a role in its biological activity by affecting the compound’s redox properties.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2-(5-methyl-1,3-oxazol-4-yl)benzoic acid share structural similarities.

    Thioether-Linked Compounds: Molecules such as 2-(methylthio)benzoic acid.

Uniqueness

2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to the combination of its oxazole ring and sulfanyl linkage, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

89660-89-9

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

2-[(3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C11H9NO4S/c13-10-5-7(16-12-10)6-17-9-4-2-1-3-8(9)11(14)15/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

YBWDSMQHMYMEFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=O)NO2

Origin of Product

United States

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